molecular formula C15H6F3I2NO3 B2901031 5,7-diiodo-3-[4-(trifluoromethyl)benzoyl]-1,3-benzoxazol-2(3H)-one CAS No. 439107-45-6

5,7-diiodo-3-[4-(trifluoromethyl)benzoyl]-1,3-benzoxazol-2(3H)-one

Cat. No. B2901031
CAS RN: 439107-45-6
M. Wt: 559.021
InChI Key: NSTYZTYUNWTFJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-diiodo-3-[4-(trifluoromethyl)benzoyl]-1,3-benzoxazol-2(3H)-one (5,7-diiodo-3-TMBB) is a small organic molecule that has been studied extensively due to its unique properties and potential applications in medicinal chemistry. It is a member of the benzoxazole family, and it is a versatile building block for the synthesis of other compounds. 5,7-diiodo-3-TMBB has been used in a variety of scientific research applications, due to its ability to act as a ligand for metal ions, as well as its ability to act as a catalyst for organic reactions.

Scientific Research Applications

5,7-diiodo-3-TMBB has been used in a variety of scientific research applications due to its unique properties. It has been used as a ligand for the coordination of metal ions, such as palladium and ruthenium, in order to catalyze organic reactions. 5,7-diiodo-3-TMBB has also been used in the synthesis of a variety of organic compounds, such as heterocyclic compounds and polymers. In addition, it has been used in the synthesis of pharmaceuticals, such as antimalarials and antibiotics.

Mechanism of Action

The mechanism of action of 5,7-diiodo-3-TMBB is not fully understood, but it is thought to act as a ligand for metal ions, such as palladium and ruthenium. This allows for the coordination of metal ions to the 5,7-diiodo-3-TMBB molecule, which can then catalyze organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5,7-diiodo-3-TMBB are not fully understood, as it has not been extensively studied in humans. However, it has been shown to have some potential beneficial effects in vitro. For example, it has been shown to inhibit the growth of cancer cells, as well as to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 5,7-diiodo-3-TMBB in lab experiments is its versatility. It can be used in a variety of reactions, and its ability to act as a ligand for metal ions allows for the coordination of metal ions to the 5,7-diiodo-3-TMBB molecule, which can then catalyze organic reactions. However, it is important to note that 5,7-diiodo-3-TMBB is a highly reactive compound, and as such, it should be handled with caution in the laboratory.

Future Directions

In the future, 5,7-diiodo-3-TMBB could be used to create a variety of new compounds. It could be used to synthesize pharmaceuticals, such as antimalarials and antibiotics, as well as to synthesize heterocyclic compounds and polymers. Additionally, it could be used to catalyze organic reactions, such as the synthesis of peptides and nucleotides. Finally, further research could be conducted on the biochemical and physiological effects of 5,7-diiodo-3-TMBB, in order to better understand its potential uses in medicine.

Synthesis Methods

5,7-diiodo-3-TMBB can be synthesized in a variety of ways, depending on the desired end product. One of the most common methods is the reaction of 4-trifluoromethylbenzoyl chloride with 7-iodo-3-nitrobenzoxazole in the presence of triethylamine in dichloromethane. This reaction yields 5,7-diiodo-3-TMBB as the major product, with some minor side products. Other methods for the synthesis of 5,7-diiodo-3-TMBB include the reaction of 4-trifluoromethylbenzoyl chloride with 2-iodobenzoxazole in the presence of sodium hydroxide in dichloromethane, as well as the reaction of 4-trifluoromethylbenzoyl chloride with 5-iodo-3-nitrobenzoxazole in the presence of triethylamine in dichloromethane.

properties

IUPAC Name

5,7-diiodo-3-[4-(trifluoromethyl)benzoyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H6F3I2NO3/c16-15(17,18)8-3-1-7(2-4-8)13(22)21-11-6-9(19)5-10(20)12(11)24-14(21)23/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTYZTYUNWTFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N2C3=C(C(=CC(=C3)I)I)OC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H6F3I2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-diiodo-3-[4-(trifluoromethyl)benzoyl]-1,3-benzoxazol-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.